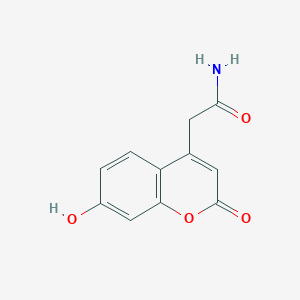

2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide

Übersicht

Beschreibung

2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetamide is a chemical compound belonging to the class of chromones, which are characterized by their benzopyran-4-one structure. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Synthetic Routes and Reaction Conditions:

Condensation Reaction: The compound can be synthesized by condensing resorcinol with acetonedicarboxylic acid in the presence of concentrated sulfuric acid. This method was later simplified by Dey and Row.

Amidation Reaction: The resulting chromen-4-one derivative can be further converted to the acetamide by reacting with ammonia or an appropriate amine under dehydration conditions.

Industrial Production Methods: Industrial production typically involves optimizing the above synthetic routes to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: The carbonyl group at the 2-position can be reduced to form a dihydrochromone.

Substitution: The hydroxyl group can undergo substitution reactions with various reagents to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Using acyl chlorides or anhydrides for esterification, and alkyl halides for etherification.

Major Products Formed:

Oxidation: 7-hydroxy-2-oxo-2H-chromen-4-one

Reduction: 7-hydroxy-2H-chromen-4-one

Substitution: 7-hydroxy-2-oxo-2H-chromen-4-yl acetate or ether derivatives

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide

The compound is synthesized through various methods involving the modification of coumarin derivatives. One notable synthesis involves the reaction of 7-hydroxy-2H-chromen-4-one with acetic anhydride or acetic acid in the presence of a catalyst, leading to the formation of acetamide derivatives. The purity and structure of the synthesized compounds are typically confirmed using techniques such as NMR spectroscopy and mass spectrometry .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. These compounds exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a series of derivatives showed high efficacy against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus pneumoniae | 10 µg/mL |

| B | Bacillus subtilis | 20 µg/mL |

| C | Pseudomonas aeruginosa | 30 µg/mL |

Anticancer Properties

The anticancer potential of coumarin derivatives, including this compound, has been extensively studied. Research indicates that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) with IC50 values around 9.54 μM . The mechanism often involves the induction of apoptosis and inhibition of specific cancer-related pathways.

Table 2: Anticancer Activity Against MCF-7 Cells

| Compound | IC50 (µM) |

|---|---|

| A | 9.54 |

| B | 16.1 |

| C | 0.47 |

Mechanistic Insights

The biological effects of this compound are attributed to its ability to interact with various biological targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes selectively, which plays a crucial role in inflammation and cancer progression .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Study : A study evaluated a series of coumarin derivatives for their antibacterial activity against multiple strains, demonstrating that modifications at specific positions significantly enhanced efficacy .

- Anticancer Evaluation : Another research focused on the effects of coumarin derivatives on MCF-7 cells, revealing their potential as chemotherapeutic agents due to their ability to induce cell cycle arrest .

- In Vivo Studies : Animal models have shown promising results where these compounds reduced tumor size and improved survival rates in treated groups compared to controls .

Wirkmechanismus

The compound exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines by modulating the NF-κB pathway.

Antioxidant: Scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Anticancer: Induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Vergleich Mit ähnlichen Verbindungen

2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetamide is structurally similar to other chromone derivatives, such as:

2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid

Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

2-Oxo-2H-chromen-7-yl 4-chlorobenzoate

Uniqueness: Unlike some of its analogs, this compound has shown superior bioactivity in certain biological assays, making it a promising candidate for further research and development.

Biologische Aktivität

2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide, a derivative of coumarin, has garnered attention for its diverse biological activities. Coumarins are known for their pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The compound is characterized by the presence of a coumarin backbone with an acetamide substituent. Its structural formula can be represented as follows:

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. The compound has been tested in various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. For instance, a study highlighted the efficacy of coumarin derivatives against breast cancer cells, with IC50 values indicating substantial cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.3 | Inhibition of angiogenesis |

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. A synthesis study reported its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate its potency.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 16 | Antifungal |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, such as DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively scavenges free radicals, thereby reducing oxidative stress.

| Assay Type | IC50 (µg/mL) | Significance |

|---|---|---|

| DPPH Scavenging | 45 | Effective in neutralizing free radicals |

| ABTS Scavenging | 38 | Strong antioxidant activity |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurodegenerative diseases.

- Induction of Apoptosis : By activating caspase pathways, it promotes programmed cell death in cancer cells.

- Antioxidant Mechanisms : It reduces reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies

Several studies have elucidated the biological effects of this compound:

-

Study on Anticancer Effects : A recent investigation on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.

"The results indicated that the compound could serve as a potential therapeutic agent for breast cancer treatment" .

-

Antimicrobial Efficacy Study : Another research focused on evaluating antimicrobial activity against Staphylococcus aureus and Escherichia coli found that the compound exhibited potent bactericidal effects at low concentrations.

"These findings suggest that this coumarin derivative may be useful in developing new antimicrobial agents" .

-

Antioxidant Activity Assessment : The antioxidant potential was evaluated using various assays, confirming its ability to scavenge free radicals effectively.

"The compound showed promising results in reducing oxidative stress markers in vitro" .

Eigenschaften

IUPAC Name |

2-(7-hydroxy-2-oxochromen-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c12-10(14)3-6-4-11(15)16-9-5-7(13)1-2-8(6)9/h1-2,4-5,13H,3H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBOCMCJTKIUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420601 | |

| Record name | 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101999-45-5 | |

| Record name | 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.